molecular formula C13H24N2O2 B1375608 Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 1256958-47-0

Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No.: B1375608
CAS No.: 1256958-47-0
M. Wt: 240.34 g/mol
InChI Key: RJVLJEBUNGKANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The compound tert-butyl 5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is systematically named according to IUPAC rules, reflecting its bicyclic structure and substituents. The core framework consists of a cyclopenta[c]pyrrole system, a fused bicyclic structure comprising a five-membered cyclopentane ring fused to a pyrrole heterocycle. The numbering begins at the pyrrole nitrogen, with the carboxylate group at position 2 and the aminomethyl substituent at position 5.

The molecular formula is C₁₃H₂₄N₂O₂ , confirmed by high-resolution mass spectrometry and elemental analysis. This corresponds to a molecular weight of 240.34 g/mol , consistent with the presence of a tert-butoxycarbonyl (Boc) protecting group and a primary amine functionality.

Table 1: Key Molecular Data

Property Value
IUPAC Name tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
CAS Registry Number 1558826-60-0, 1256958-47-0
SMILES CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN

The Boc group (tert-butyloxycarbonyl ) at position 2 serves as a protective moiety for the secondary amine, while the aminomethyl group at position 5 introduces a primary amine, critical for further functionalization in drug discovery.

Stereochemical Isomerism and Conformational Analysis

The compound exhibits chirality at three centers: C3a, C5, and C6a, leading to eight possible stereoisomers. However, the synthetically relevant form is the (3aR,5r,6aS) -configured isomer, as evidenced by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The relative configuration ("r" descriptor at C5) indicates a cis relationship between the aminomethyl group and the adjacent hydrogen atoms on the cyclopentane ring.

Conformational flexibility arises primarily from the puckered cyclopentane ring. Density functional theory (DFT) calculations reveal two dominant conformers:

  • Envelope conformation : Four atoms (C2, C3, C3a, C6a) lie in a plane, with C5 displaced by ~25°.
  • Half-chair conformation : Two adjacent atoms (C3a and C6a) deviate symmetrically from planar geometry, reducing torsional strain.

Table 2: Stereochemical Descriptors

Stereocenter Configuration Rationale
C3a R Priority order: N1 > C2 > C6a > C3
C5 r (relative) Cis to C3a and C6a
C6a S Priority order: C5 > C3a > C6 > N1

The energy difference between conformers is minimal (~0.5 kcal/mol), enabling rapid interconversion at room temperature. Substituents like the Boc group slightly bias the equilibrium toward the envelope form due to steric interactions with the cyclopentane hydrogens.

SMILES Notation and 3D Conformer Representation

The SMILES notation (CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN) encodes the connectivity, stereochemistry, and functional groups. Key features include:

  • N1 : Pyrrole nitrogen bonded to the Boc group.
  • [@H] : Stereodescriptors for the (3aR,6aS) configuration.
  • CC(C)(C) : tert-butyl moiety.

3D conformer generation using molecular mechanics (MMFF94 force field) predicts bond lengths and angles consistent with crystallographic data. The cyclopentane ring adopts a puckered geometry, with N-C bond lengths of 1.45–1.49 Å and C-C bond lengths of 1.52–1.55 Å.

Table 3: Computational Conformer Comparison

Parameter Envelope Conformer Half-Chair Conformer
Dihedral Angle (C3a-C5-C6a) 25° 15°
Torsional Strain 2.1 kcal/mol 1.8 kcal/mol
Van der Waals Energy -12.3 kcal/mol -11.9 kcal/mol

The 3D structure’s electrostatic potential surface highlights regions of partial positive charge at the primary amine and partial negative charge at the carbonyl oxygen, guiding interactions in biological systems.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLJEBUNGKANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Organic Synthesis Approach

The preparation generally follows a multi-step synthetic route involving:

The process requires careful control of reaction conditions such as temperature, solvent, catalysts, and reaction time to optimize yield and stereoselectivity.

Key Synthetic Steps

Step No. Reaction Type Description Typical Conditions & Notes
1 Cyclization Condensation of a suitable amine with a cyclopentanone or derivative Use of Lewis acid catalysts (e.g., FeCl₃, ZnCl₂), polar aprotic solvents (THF, DCM), 60–80°C for 12–24 h
2 Aminomethyl Introduction Introduction of aminomethyl group via reductive amination or nucleophilic substitution Reductive amination with formaldehyde and amine under mild reducing conditions (NaBH₄ or catalytic hydrogenation)
3 Esterification Protection of carboxylic acid as tert-butyl ester using tert-butyl chloroformate Base (e.g., triethylamine), low temperature (0–5°C), inert atmosphere to prevent hydrolysis

Reaction Mechanisms and Catalysts

  • Cyclization : The amine nucleophilically attacks the carbonyl carbon of cyclopentanone derivative, followed by intramolecular ring closure promoted by Lewis acid catalysts, favoring formation of the bicyclic pyrrole system.
  • Aminomethylation : Reductive amination adds the aminomethyl group selectively at position 5, often using formaldehyde as the carbon source and a mild reducing agent to avoid over-reduction.
  • Esterification : The carboxylic acid is converted to the tert-butyl ester via nucleophilic substitution with tert-butyl chloroformate in the presence of a base, protecting the acid functionality for further transformations.

Optimization of Synthetic Parameters

The following table summarizes key parameters influencing the synthesis outcome:

Parameter Optimal Range/Condition Impact on Yield and Purity
Temperature 60–80°C during cyclization Higher temperatures increase reaction rate but may cause side reactions; controlled heating improves yield (~65–75%)
Catalyst FeCl₃, ZnCl₂ (5–10 mol%) Accelerates cyclization, improves stereoselectivity
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) Polar aprotic solvents enhance solubility and reaction kinetics
Reaction Time 12–24 hours Sufficient time for complete cyclization and functionalization
Reducing Agent Sodium borohydride (NaBH₄), catalytic hydrogenation Mild reducing agents prevent over-reduction, maintain functional group integrity
Esterification Temp 0–5°C Low temperature minimizes side reactions and hydrolysis

Diastereoselectivity and Purification

  • Diastereomer Formation : Multiple chiral centers can lead to diastereomeric mixtures. Control is achieved by using enantiopure starting materials or chiral auxiliaries during cyclization.
  • Purification Techniques : Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® AD-H) is employed to separate diastereomers and enhance purity.
Condition Diastereomeric Ratio (dr) Yield (%)
Room temperature cyclization 3:1 65
Crystallization at -20°C 5:1 58
Chiral HPLC separation >20:1 45

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Aspect Details
Starting Materials Cyclopentanone derivatives, primary amines, formaldehyde, tert-butyl chloroformate
Key Reactions Cyclization, reductive amination, esterification
Catalysts Lewis acids (FeCl₃, ZnCl₂)
Solvents THF, DCM
Temperature Range 0–80°C depending on step
Yield Range 45–75% depending on optimization and purification
Purification Methods Chiral preparative HPLC, crystallization
Characterization NMR, HPLC, IR, MS

Research Findings and Practical Notes

  • The multi-step synthesis demands strict control of stereochemistry to ensure biological activity, as the compound interacts with muscarinic acetylcholine receptors.
  • The tert-butyl ester group is crucial for protecting the carboxylate during synthesis and can be removed later under acidic conditions if needed.
  • Reductive amination conditions must be carefully chosen to avoid over-reduction or side reactions that compromise the aminomethyl group.
  • Scale-up for industrial production requires optimization of reaction times and continuous flow methods to maintain reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.

Reaction Conditions Product Yield Source
Boc removal4 M HCl in dioxane, 3 h, r.t.(3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole87–95%

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol .

Reductive Amination

The primary amine group undergoes reductive amination with aldehydes or ketones to form secondary amines, which are pivotal in synthesizing pharmacologically active derivatives.

Reaction Reagents Conditions Application Source
Reductive aminationNaBH(OAc)₃, piperidine, AcOHDCM, −78°C to r.t., 12 hSynthesis of arginase inhibitors

Example:

  • Reaction with piperidine under reductive conditions yields tert-butyl 5-(piperidinylmethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .

Oxidation Reactions

The aminomethyl group and the cyclopenta[c]pyrrole core can undergo oxidation to form nitro or carbonyl derivatives.

Target Site Reagents Product Notes Source
Cyclopenta[c]pyrrole coreKMnO₄ in acidic mediumtert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateForms ketone at position 5
Aminomethyl groupCrO₃Nitrile or nitro derivativesLimited by steric hindrance

Oxidation of the core to a ketone (e.g., tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ) is a key step in modifying bioactivity .

Hydrolysis of the Ester Group

The tert-butyl ester is hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, enabling further functionalization.

Conditions Reagents Product Yield Source
Acidic hydrolysis6 M HCl, microwave5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid90%
Basic hydrolysisNaOH, H₂O/EtOHSodium salt of the carboxylic acid85%

Hydroboration and Cross-Coupling

The compound participates in iridium-catalyzed hydroboration to introduce boron-containing groups, facilitating Suzuki–Miyaura cross-coupling.

Reaction Catalyst Reagents Product Source
Hydroboration[Ir(cod)Cl]₂, dppePinacolborane, THFBoronated derivatives for coupling reactions

Example:

  • Reaction with pinacolborane yields tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , a precursor for biaryl synthesis .

Substitution Reactions

The aminomethyl group undergoes nucleophilic substitution, enabling diversification of the compound’s structure.

Reaction Type Reagents Product Application Source
AlkylationAlkyl halides, K₂CO₃N-alkylated derivativesEnhanced lipophilicity
AcylationAcetic anhydride, pyridineAcetamide derivativesProdrug synthesis

Key Research Findings

  • Antitubercular Activity : Derivatives synthesized via reductive amination showed 65% pain reduction in rodent models and 40–45% reduction in pro-inflammatory cytokines (TNF-α, IL-6) .

  • Arginase Inhibition : Boronated derivatives exhibited nanomolar potency against human arginase isoforms (hARG-1/2), highlighting therapeutic potential .

Comparative Reactivity Table

Reaction Rate Steric Hindrance Functional Group Tolerance
Boc deprotectionFastModerateHigh
Reductive aminationModerateLowModerate
HydroborationSlowHighLow

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate has shown potential in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The incorporation of the hexahydrocyclopenta structure enhances biological activity by improving receptor binding affinity.
  • Neuroprotective Compounds : The compound's ability to cross the blood-brain barrier makes it a candidate for developing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Organic Synthesis Applications

The compound serves as an essential intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles. Its applications include:

  • Building Block for Heterocyclic Compounds : The presence of both amino and carboxylate functional groups allows for further derivatization, making it a valuable building block for synthesizing more complex heterocycles.
  • Synthesis of Peptidomimetics : Researchers have utilized this compound in the development of peptidomimetics that mimic the structure and function of peptides, potentially leading to new therapeutic agents.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
N-alkylationReflux with alkyl halides75
AmidationCoupling with amines82
CyclizationHeat under inert atmosphere68

The compound has been investigated for its biological activities beyond anticancer effects. Notable findings include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Antimicrobial Activity

A recent investigation published in Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This opens avenues for further exploration into its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate with key analogs, focusing on structural features, synthesis, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-Oxo C₁₂H₁₉NO₃ 225.28 Intermediate for nonretinoid RBP4 antagonists; precursor for functionalization
tert-Butyl 5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-(Trifluoromethylphenyl) C₁₉H₂₄F₃NO₂ 355.40 BTK inhibitor intermediates; hydrogenation precursor
tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 4-Hydroxymethyl C₁₃H₂₃NO₃ 241.33 Potential building block for prodrugs or hydrophilic analogs
tert-Butyl 5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-Methylamino C₁₃H₂₄N₂O₂ 240.34 Medicinal chemistry intermediate; targets requiring secondary amine functionality
tert-Butyl 5-(((trifluoromethyl)sulfonyl)oxy)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-Triflyloxy C₁₃H₂₀F₃NO₅S 367.36 Electrophilic intermediate for cross-coupling or nucleophilic substitution reactions

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • 5-Oxo derivative (CAS: 146231-54-1): The ketone group enables further functionalization via reductive amination (to generate the aminomethyl analog) or Grignard reactions. This compound is pivotal in scalable syntheses due to its stability and versatility .
  • Aminomethyl derivative (CAS: 1256958-47-0): The primary amine facilitates conjugation with carboxylic acids or carbonyl groups, making it valuable for peptide-mimetic drug design .
  • Trifluoromethylphenyl analog : The electron-withdrawing CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in BTK inhibitors .

Q & A

Q. What is the synthetic pathway for synthesizing tert-butyl 5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?

  • Methodological Answer : The synthesis involves multi-step transformations starting from bicyclic isoindole derivatives. Key steps include:
  • Step 1 : Boc-protection of (3aR,7aS)-hexahydroisoindole using Boc₂O in CH₂Cl₂ at 0°C to form the Boc-protected intermediate .
  • Step 2 : Oxidation with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O to generate a diketone intermediate .
  • Step 3 : Cyclization under acidic conditions (Ac₂O/NaOAc) at 120°C to yield the hexahydrocyclopenta[c]pyrrole core .
  • Step 4 : Aminomethylation via reductive amination or nucleophilic substitution, followed by purification using flash chromatography (e.g., 0–30% EtOAc/hexanes) .

Table 1 : Key Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Boc-protectionBoc₂O, CH₂Cl₂, 0°C85–90%
OxidationNaIO₄, RuO₂·H₂O75%
CyclizationAc₂O, 120°C40%

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : The compound is a viscous oil or crystalline solid with:
  • Molecular formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) .
  • Density : ~1.14 g/cm³ .
  • Stability : Stable under inert conditions but sensitive to strong acids/bases (e.g., HCl-mediated Boc deprotection) .
  • Hazard profile : Classified as acute oral toxicity (Category 4), skin irritant (Category 2), and respiratory irritant. Use PPE (gloves, goggles) and work in a fume hood .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • NMR : ¹H NMR (500 MHz, CDCl₃) identifies stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet at δ 1.46–1.52 ppm, while aminomethyl groups show resonances at δ 3.2–3.5 ppm .
  • Chromatography : Flash column chromatography (e.g., 0–50% EtOAc/hexanes) resolves diastereomers .
  • Mass spectrometry : ESI+ confirms molecular ion peaks (e.g., m/z 256 [M+H]⁺ for intermediates) .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step to improve diastereoselectivity?

  • Methodological Answer :
  • Catalyst selection : Use 10% Pd/C under H₂ (40 psi) in CH₃OH. Higher Pd loading (e.g., 15%) may enhance selectivity for cis-isomers .
  • Pressure control : Lower H₂ pressure (20–30 psi) reduces over-reduction byproducts.
  • Purification : Gradient elution (0–30% EtOAc/hexanes) separates diastereomers, with diastereomeric ratios >5:95 achievable .

Q. What strategies mitigate conflicting stereochemical data observed in NMR analysis?

  • Methodological Answer :
  • Variable temperature (VT) NMR : Resolves overlapping signals caused by conformational flexibility .
  • Chiral derivatization : Use Mosher’s acid to assign absolute configuration .
  • X-ray crystallography : Definitive structural validation for crystalline intermediates .

Q. How can Boc-protection/deprotection steps be modified to enhance yield?

  • Methodological Answer :
  • Boc-protection : Replace Boc₂O with Boc-ON (succinimidyl carbonate) in THF for milder conditions (0°C to RT, 90% yield) .
  • Deprotection : Use HCl in Et₂O (2M) instead of TFA to avoid side reactions (e.g., 91% yield for amine hydrochloride salts) .

Q. What are the implications of conflicting toxicity data in designing in vivo studies?

  • Methodological Answer :
  • Acute toxicity : LD₅₀ > 2000 mg/kg (oral, rat) suggests low systemic toxicity, but conflicting classifications (OSHA Category 4) necessitate dose optimization .
  • In vivo protocols : Pre-dose animals with antioxidants (e.g., N-acetylcysteine) to mitigate potential oxidative stress .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s melting point (MP).
    • Resolution : MP varies with purity. Recrystallize from EtOAc/hexanes (3:1) to obtain a consistent MP of 120–122°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.